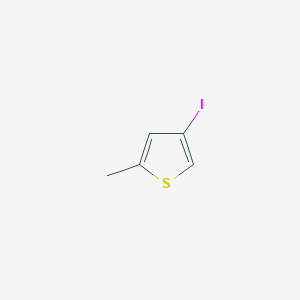

4-Iodo-2-methylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

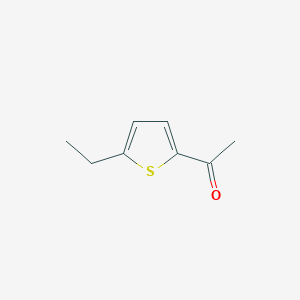

4-Iodo-2-methylthiophene is a chemical compound with the CAS Number: 16494-35-2 . It has a molecular weight of 224.07 . The IUPAC name for this compound is 4-iodo-2-methylthiophene . It is a liquid at room temperature .

Synthesis Analysis

Thiophene derivatives, including 4-Iodo-2-methylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylthiophene can be represented by the InChI code: 1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 . The InChI key for this compound is JGTPSADJRIJFMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Iodo-2-methylthiophene is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Structure and Characterization in Organic Synthesis

The study of 3,4,5-Triiodo-2-Methylthiophene, an unexpected product from the iodination of 2-methylthiophene, reveals its significance in understanding halogen bonding and chalcogen bonding. This highlights the complexity and unpredictability in the synthesis of iodinated thiophene derivatives, which are crucial intermediates in organic synthesis and material science (Patel et al., 2019).

Lithium-Iodine Exchange Mechanism

The mechanism of lithium-iodine exchange in iodothiophenes, specifically through the formation of hypervalent iodine ate complexes, is critical for the development of new synthetic routes in organic chemistry. This mechanism provides insights into the reactivity and stability of iodothiophene derivatives, which are essential for the synthesis of complex molecules (Reich & Whipple, 2005).

Advanced Materials and Electronics

Poly(3,4-ethylenedioxyselenophene) and its derivatives have been explored for their unique properties compared to polythiophenes. These materials offer lower band gaps and higher-lying HOMO levels, making them advantageous for optoelectronic devices such as organic solar cells and electrochromic materials. This underscores the role of 4-Iodo-2-methylthiophene derivatives in the development of novel organic electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Photovoltaics

In the realm of organic photovoltaics, derivatives of 4-Iodo-2-methylthiophene have been utilized to synthesize high-performance nonfullerene acceptors. These materials exhibit extended conjugation and strong electron-donating capabilities, resulting in higher power conversion efficiencies. This application demonstrates the potential of 4-Iodo-2-methylthiophene derivatives in enhancing the performance of organic solar cells (Zhu et al., 2018).

Photoinduced Substitution Reactions

The photoinduced substitution reactions involving halothiophenes, such as 2-Iodo-5-nitrothiophene, provide a pathway for the synthesis of nitro- and cyano-derivatives. These reactions are crucial for the development of photoresponsive materials and understanding the photochemical properties of iodothiophene derivatives (Latterini et al., 2001).

Safety And Hazards

The safety information for 4-Iodo-2-methylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

特性

IUPAC Name |

4-iodo-2-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPSADJRIJFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297270 |

Source

|

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylthiophene | |

CAS RN |

16494-35-2 |

Source

|

| Record name | NSC115028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)